molecular formula C18H17BrO3 B2362918 Methyl 2-(4-bromophenyl)-4-(3-methylphenyl)-4-oxobutanoate CAS No. 866051-66-3

Methyl 2-(4-bromophenyl)-4-(3-methylphenyl)-4-oxobutanoate

Cat. No. B2362918
CAS RN: 866051-66-3
M. Wt: 361.235
InChI Key: DIJLHBRQADIZBF-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The bromophenyl group in the compound suggests that it could be used in palladium-catalyzed cross-coupling reactions . The ester group could undergo hydrolysis, transesterification, and other reactions typical of esters.

Scientific Research Applications

  • Synthesis of Heterocyclic Compounds : This compound can be involved in the synthesis of heterocyclic compounds, including oxazolo[4,5-c]quinoline derivatives and 1-aryl-2-phenyl-5-methyl-1H-imidazole-4-carboxylates. Such compounds have potential applications in medicinal chemistry (Stanovnik et al., 2003).

  • Intermediate in Ethylene Biosynthesis : Research has identified 4-methylthio-2-oxobutanoate, a related compound, as an intermediate in the biosynthesis of ethylene from methionine. This understanding can contribute to agricultural and biochemical studies (Billington et al., 1979).

  • Derivative Synthesis : Methyl 2-benzoylamino-3-oxobutanoate, a derivative, is utilized in synthesizing 1-substituted 4-benzoylamino-3-methyl-5(2H)-pyrazolones. These substances have potential applications in pharmaceuticals and organic chemistry (Bratušek et al., 1998).

  • Anti-inflammatory Activity : Analogs of 4-(2',4'-difluorobiphenyl-4-yl)-2-methyl-4-oxobutanoic acid, a structurally similar compound, have been evaluated for anti-inflammatory activity. This research contributes to the development of new anti-inflammatory drugs (Kuchař et al., 1995).

  • Crystal Structure Analysis : The crystal structure of 4-(3-fluoro-4-methylanilino)-2-methylidene-4-oxobutanoic acid has been analyzed, providing valuable insights into the molecular geometry and interactions of similar compounds (Nayak et al., 2013).

  • Regioselectivity in Chemical Reactions : Research on methyl 2-(bromomethyl)-2-butenoate and its reactions offers insights into the regioselectivity of similar compounds like Methyl 2-(4-bromophenyl)-4-(3-methylphenyl)-4-oxobutanoate (Kaye & Robinson, 1998).

properties

IUPAC Name

methyl 2-(4-bromophenyl)-4-(3-methylphenyl)-4-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17BrO3/c1-12-4-3-5-14(10-12)17(20)11-16(18(21)22-2)13-6-8-15(19)9-7-13/h3-10,16H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIJLHBRQADIZBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)CC(C2=CC=C(C=C2)Br)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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